molecular formula C9H7BrN2O2 B6162548 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1629195-38-5

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B6162548
CAS RN: 1629195-38-5
M. Wt: 255.1
InChI Key:
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Description

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound with the CAS Number: 1537332-61-8 . It has a molecular weight of 227.1 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 8-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine . The InChI code is 1S/C9H11BrN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2 .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 227.1 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves the condensation of 2-amino-5-bromo-3,4-dihydro-1H-1,4-benzodiazepine-4,7-dione with ethyl acetoacetate followed by cyclization and subsequent deprotection.", "Starting Materials": [ "2-amino-5-bromo-3,4-dihydro-1H-1,4-benzodiazepine-4,7-dione", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-bromo-3,4-dihydro-1H-1,4-benzodiazepine-4,7-dione and ethyl acetoacetate in dry ethanol.", "Step 2: Add sodium ethoxide to the mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture and heat under reflux for 4 hours.", "Step 4: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2-3.", "Step 5: Extract the product with diethyl ether and wash the organic layer with water and sodium bicarbonate solution.", "Step 6: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the residue in methanol and add sodium bicarbonate to the solution.", "Step 8: Heat the mixture under reflux for 2 hours and cool to room temperature.", "Step 9: Filter the precipitated product and wash with water and diethyl ether.", "Step 10: Dry the product under vacuum to obtain 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione." ] }

CAS RN

1629195-38-5

Product Name

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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